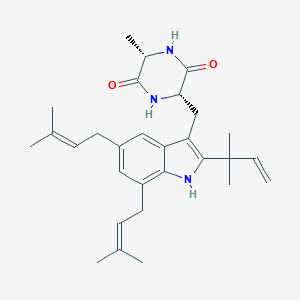

Echinulin

Description

This compound has been reported in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available.

Properties

IUPAC Name |

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKMWTRJIZQJMY-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-87-6 | |

| Record name | Echinuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHINULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Echinulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinulin, a complex indole (B1671886) alkaloid, stands as a testament to the rich chemical diversity of the fungal kingdom. First discovered in the mid-20th century, this secondary metabolite, primarily produced by various species of Aspergillus and Eurotium, has since garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive historical overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, a summary of its key biological activities with quantitative data, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing molecule.

A Historical Perspective: The Unveiling of a Fungal Metabolite

The story of this compound begins in 1948 when it was first isolated from the mycelium of the fungus Aspergillus echinulatus.[1] This discovery marked an early entry into the vast and largely unexplored world of fungal secondary metabolites. In the ensuing years, the production of this compound was identified in a broader range of fungal species, including Aspergillus niveoglaucus, an endolichenic Aspergillus sp., and various members of the genus Eurotium.[2][3]

The initial structural elucidation of this compound was a significant undertaking, relying on the classical methods of chemical degradation and spectroscopic analysis available at the time. Modern techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have since provided a more detailed and definitive confirmation of its complex prenylated indole diketopiperazine structure.[2] The biosynthesis of this compound is a fascinating process, originating from the dipeptide cyclo-L-alanyl-L-tryptophan, which then undergoes a series of prenylation reactions catalyzed by specific prenyltransferases.[4]

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation and purification of this compound from fungal sources require a systematic and multi-step approach. The following protocols are a synthesis of methodologies reported in the scientific literature and provide a detailed guide for researchers.

Fungal Cultivation

Successful isolation of this compound begins with the robust cultivation of a known producing fungal strain.

-

Strain Selection: Obtain a verified this compound-producing strain, such as Aspergillus echinulatus, Aspergillus niveoglaucus, or a relevant Eurotium species.

-

Media Preparation: A common medium for fungal growth and secondary metabolite production is Potato Dextrose Agar (PDA). Prepare the medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculation and Incubation: Inoculate the sterile PDA plates or liquid broth with the fungal strain under aseptic conditions. Incubate the cultures at a controlled temperature, typically around 25-28°C, for a period of 2 to 4 weeks, or until sufficient mycelial growth is observed.

Extraction of this compound

The next critical step is the efficient extraction of the metabolite from the fungal biomass and/or culture medium.

-

Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration. The mycelium and the broth can be processed separately or together.

-

Solvent Extraction:

-

Dry the fungal mycelium (e.g., lyophilize or oven-dry at a low temperature).

-

Grind the dried mycelium into a fine powder to increase the surface area for extraction.

-

Submerge the powdered mycelium in a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). A common ratio is 1:3 (w/v) of mycelium to solvent.

-

Perform the extraction by maceration (soaking for 24-48 hours with occasional agitation) or using techniques like sonication or Soxhlet extraction to improve efficiency.

-

Repeat the extraction process three times with fresh solvent to ensure maximum recovery of the compound.

-

Combine the solvent extracts.

-

-

Concentration: Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a mixture of compounds, and therefore, further purification is necessary to isolate pure this compound.

-

Liquid-Liquid Partitioning (Optional): To remove highly nonpolar or polar impurities, the crude extract can be subjected to liquid-liquid partitioning. For example, partition the extract between n-hexane and 90% methanol. The this compound will preferentially partition into the methanol phase.

-

Column Chromatography: This is a key step for separating this compound from other components of the extract.

-

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound.

-

Column Packing: Prepare a silica gel column by making a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into a glass column. Allow the silica gel to settle and pack uniformly.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

-

Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC to identify those containing this compound. Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under UV light or by staining.

-

Recrystallization:

-

Combine the fractions containing pure or nearly pure this compound and evaporate the solvent.

-

Dissolve the resulting solid in a minimal amount of a hot solvent in which this compound is soluble (e.g., methanol or ethanol).

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath, to induce crystallization.

-

Collect the pure crystals of this compound by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Quantitative Data on Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, with significant potential in oncology. The following tables summarize the in vitro cytotoxic and antiproliferative activities of this compound and its related compounds against various cancer cell lines, as reported in the literature.

Table 1: Cytotoxic Activity of this compound and Neothis compound

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | 22Rv1 | Prostate Carcinoma | 63.2 | [5] |

| PC-3 | Prostate Carcinoma | 41.7 | [5] | |

| LNCaP | Prostate Carcinoma | 25.9 | [5] | |

| Neothis compound | 22Rv1 | Prostate Carcinoma | 49.9 | [5] |

| PC-3 | Prostate Carcinoma | 63.8 | [5] | |

| LNCaP | Prostate Carcinoma | 38.9 | [5] |

Table 2: Antiproliferative Activity of this compound Derivatives against HT-29 Human Colorectal Cancer Cells

| Compound | IC50 (µM) at 48h | Reference |

| This compound (1) | 1.73 | [3] |

| 8-Hydroxythis compound (2) | 8.8 | [3] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Modulation of NF-κB and MAPK Signaling Pathways

Neothis compound A, a close analog of this compound, has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide-stimulated macrophages.[6][7] This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of NF-κB and p38 MAPK pathways by Neothis compound A.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells.[2] This process of programmed cell death is often mediated through the activation of a caspase cascade, which leads to DNA fragmentation and other hallmark features of apoptosis. The induction of apoptosis by this compound in HT-29 cells involves DNA fragmentation.[2] Neothis compound A has been reported to induce apoptosis in HeLa cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3.[1]

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for this compound Isolation and Identification

The following diagram outlines the general workflow for the isolation and identification of this compound from a fungal source.

Caption: General workflow for this compound isolation and identification.

Conclusion

Since its initial discovery nearly eight decades ago, this compound has emerged as a fascinating and biologically significant natural product. Its complex structure and potent activities, particularly in the realm of oncology, underscore the immense potential of fungal metabolites in drug discovery. This technical guide has provided a detailed historical account, comprehensive experimental protocols, and an overview of the molecular mechanisms underlying the effects of this compound. It is our hope that this resource will empower researchers to further explore the therapeutic applications of this remarkable compound and to uncover new natural products with the potential to address unmet medical needs.

References

- 1. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinulin and its related metabolites are a class of indole (B1671886) diketopiperazine alkaloids produced by various fungi.[1] These compounds are derived from the dipeptide cyclo-L-alanyl-L-tryptophan and are characterized by a prenylated indole moiety.[1][2] The class of this compound congeners includes over 50 members, many of which exhibit a range of biological activities, including neuroprotective, cytotoxic, antiviral, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the fungal sources, biosynthetic pathways, quantitative production data, and experimental protocols for the isolation and characterization of these valuable secondary metabolites.

Fungal Producers of this compound and Related Metabolites

A variety of fungi, primarily from the genera Aspergillus and Eurotium, are known producers of this compound and its derivatives.[1] These fungi have been isolated from diverse environments, including marine sediments and as endolichenic fungi, indicating their widespread distribution.[1][4] A summary of prominent fungal sources and the metabolites they produce is presented below.

Table 1: Fungal Sources and Their this compound-Related Metabolites

| Fungal Species | Metabolite(s) Produced | Source Reference(s) |

|---|---|---|

| Aspergillus ruber | This compound, Neothis compound A, Prethis compound | [2][5] |

| Aspergillus niveoglaucus | This compound, Neothis compound, Neothis compound B, Neothis compound C, Cryptoechinuline B | [1] |

| Aspergillus echinulatus | This compound | [6][7] |

| Aspergillus chevalieri | This compound, Neoechinulins | [4][7][8] |

| Aspergillus amstelodami | 8-Hydroxythis compound, Neothis compound A | [7][9] |

| Aspergillus sp. (endolichenic) | This compound, 8-Hydroxythis compound, Didehydrothis compound B | [10] |

| Eurotium sp. | Neothis compound A, Neothis compound B | [3] |

| Eurotium rubrum | This compound, Prethis compound, Neothis compound E | [3] |

| Eurotium cristatum | Neoechinulins |[3] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the dipeptide cyclo-L-alanyl-L-tryptophan.[1] The pathway is governed by a cascade of prenylation reactions catalyzed by specific prenyltransferases.[2] In Aspergillus ruber, two key enzymes from the dimethylallyl tryptophan synthase (DMATS) superfamily are involved:

-

EchPT1 : This enzyme catalyzes the first prenylation step, attaching a dimethylallyl moiety to the indole ring of the dipeptide precursor to form prethis compound.[2]

-

EchPT2 : This unique enzyme is responsible for a subsequent cascade of up to three additional prenylations, leading to the formation of a diverse array of 2- to 4-fold prenylated derivatives, including this compound and various neoechinulins.[2]

The process begins with a regiospecific C2-prenylation, followed by further modifications that generate the extensive family of related metabolites.[2]

Quantitative Data on Biological Activity and Production

This compound and its analogs exhibit a range of biological activities. Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), provide valuable metrics for comparing the potency of these compounds. Production yields, where reported, offer insights into the efficiency of fungal synthesis.

Table 2: Biological Activity of this compound and Related Metabolites

| Compound | Activity | Cell Line / Assay | IC₅₀ Value | Source Reference(s) |

|---|---|---|---|---|

| This compound | Antiproliferative | HT-29 (Human Colorectal Cancer) | 1.73 µM (at 48h) | [10][11] |

| Cytotoxic | 22Rv1 (Prostate Cancer) | 63.2 µM | [1][10] | |

| Cytotoxic | PC-3 (Prostate Cancer) | 41.7 µM | [1][10] | |

| Cytotoxic | LNCaP (Prostate Cancer) | 25.9 µM | [1][10] | |

| Antioxidant | DPPH Radical Scavenging | 0.587 mg/mL | [9] | |

| 8-Hydroxythis compound | Antiproliferative | HT-29 (Human Colorectal Cancer) | 8.8 µM (at 48h) | [10][11] |

| Neothis compound | Cytotoxic | 22Rv1 (Prostate Cancer) | 49.9 µM | [1] |

| Cytotoxic | PC-3 (Prostate Cancer) | 63.8 µM | [1] | |

| Cytotoxic | LNCaP (Prostate Cancer) | 38.9 µM | [1] | |

| Neothis compound A | Antioxidant | DPPH Radical Scavenging | 0.219 mg/mL | [9] |

| Neothis compound C | Antioxidant | DPPH Radical Scavenging | 1.628 mg/mL |[9] |

Table 3: Reported Production Yields of this compound-Related Metabolites

| Compound | Fungal Strain | Culture Conditions | Yield | Source Reference(s) |

|---|---|---|---|---|

| This compound | Aspergillus niveoglaucus | Large-scale culture, EtOAc extraction | 475.5 mg (from 3.0 g crude extract) | [1] |

| Neothis compound A | Aspergillus amstelodami BSX001 | Optimized ultrasound-assisted extraction | 1.500 mg/g (of dried medium) |[9] |

Experimental Protocols

The following sections outline generalized methodologies for the cultivation of source fungi and the subsequent extraction and purification of this compound-related metabolites, based on established laboratory practices.[1][9][10]

Fungal Cultivation

-

Strain : Obtain a pure culture of a known producing fungus, such as Aspergillus sp.

-

Medium : Prepare a solid culture medium, such as Potato Dextrose Agar (PDA). For large-scale production, prepare the medium in multiple square petri dishes.[7][10]

-

Inoculation : Inoculate the center of each PDA plate with the fungal strain.

-

Incubation : Incubate the plates in a temperature-controlled chamber at approximately 25°C for 21 days or until sufficient mycelial growth is observed.[10]

Extraction and Isolation of Metabolites

The isolation of this compound and its derivatives is typically achieved through a multi-step process involving solvent extraction and chromatography.

-

Step 1: Extraction

-

Harvest the fungal cultures, including the mycelia and the solid medium.

-

Submerge the entire culture in a suitable organic solvent, such as ethyl acetate (B1210297) (EtOAc), and homogenize.[10]

-

Allow the extraction to proceed for 24-48 hours, repeating the process up to three times to ensure maximum recovery.[9][10]

-

Combine the solvent extracts and evaporate the solvent under reduced pressure to yield a crude extract.[5]

-

-

Step 2: Liquid-Liquid Partitioning

-

To perform an initial fractionation, subject the crude extract to liquid-liquid partitioning.

-

A common system involves partitioning between n-hexane and aqueous methanol (B129727) (e.g., 90% MeOH).[10] This step helps to separate compounds based on polarity.

-

-

Step 3: Column Chromatography

-

Further purify the fractions obtained from partitioning using various column chromatography techniques.

-

Silica Gel Chromatography : Separate compounds based on polarity by eluting with a gradient of solvents (e.g., n-hexane to ethyl acetate).

-

Size-Exclusion Chromatography : Use a resin like Sephadex LH-20 or Sephadex G-100 to separate molecules based on their size.[12][13]

-

-

Step 4: High-Performance Liquid Chromatography (HPLC)

-

Step 5: Structural Characterization

-

Elucidate the structure of the purified compounds using spectroscopic methods.

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental formula.[5][9]

-

Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to determine the complete chemical structure and stereochemistry.[5][9]

-

Conclusion

Fungi, particularly from the genus Aspergillus, represent a rich and diverse source of this compound and related indole alkaloids.[5] The complex biosynthetic machinery of these organisms, involving a cascade of prenylation reactions, generates a wide array of structurally unique metabolites with significant therapeutic potential.[2] The methodologies outlined in this guide for fungal cultivation, metabolite extraction, and purification provide a robust framework for researchers in natural product chemistry and drug development. Further exploration of fungal biodiversity, coupled with advanced analytical techniques and metabolic engineering, holds the promise of discovering novel this compound analogs and optimizing their production for future pharmaceutical applications.

References

- 1. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Neoechinulins and Their Derivatives: An Overview of the Molecular Mechanisms Behind Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. bioaustralis.com [bioaustralis.com]

- 7. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicity of this compound from Aspergillus chevalieri in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neothis compound A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and characterization of an anti-proliferative polysaccharide from the North American fungus Echinodontium tinctorium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Echinulin-Producing Aspergillus Species for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini

Abstract

Echinulin and its analogues, a class of prenylated indole (B1671886) alkaloids, are secondary metabolites produced by various species of the fungal genus Aspergillus. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities, including neuroprotective, cytotoxic, antiviral, antioxidant, and antiproliferative effects. This technical guide provides a comprehensive overview of Aspergillus species known to produce this compound compounds, their biosynthesis, and the regulatory networks governing their production. Detailed experimental protocols for the isolation, purification, characterization, and biological evaluation of these compounds are presented. Furthermore, this guide includes quantitative data on their biological activities and visualizations of key pathways and workflows to facilitate a deeper understanding and further research in the field of natural product drug discovery.

Introduction to this compound and Producing Aspergillus Species

This compound is a diketopiperazine alkaloid first isolated from Aspergillus echinulatus. It is structurally characterized by a central dioxopiperazine ring derived from L-alanine and L-tryptophan, with the indole nucleus of tryptophan being extensively prenylated. A variety of this compound analogues have since been identified from several Aspergillus species, each with unique substitution patterns and biological activities.

Table 1: Aspergillus Species Known to Produce this compound and its Analogues

| Aspergillus Species | Notable this compound Analogues Produced | Reference(s) |

| Aspergillus niveoglaucus | Cryptoechinuline B, Neothis compound B, Neothis compound C, this compound, Neothis compound | [1] |

| Aspergillus amstelodami | This compound, 8-hydroxythis compound, Variecolorin G, Neothis compound A, Eurocristatine | [2] |

| Aspergillus ruber | This compound, Neoechinulins | [2] |

| Aspergillus chevalieri | This compound | [2] |

| Endolichenic Aspergillus sp. | This compound, 8-hydroxythis compound, Didehydrothis compound B | [2] |

| Aspergillus echinulatus | This compound | [2] |

| Aspergillus fumigatus | Indole alkaloids (general) | [3][4] |

Biosynthesis of this compound Compounds

The biosynthesis of this compound originates from the dipeptide cyclo-L-alanyl-L-tryptophan, which serves as the core scaffold.[4] This cyclic dipeptide is then subjected to a series of prenylation reactions catalyzed by prenyltransferases. Two key enzymes, EchPT1 and EchPT2, have been identified in the this compound biosynthetic gene cluster. EchPT1 catalyzes the initial prenylation, while EchPT2 is responsible for subsequent prenylations, leading to the diverse array of this compound analogues observed in nature. The biosynthesis of related indole alkaloids in Aspergillus often involves a complex interplay of nonribosomal peptide synthetases (NRPSs), prenyltransferases, and various modifying enzymes.[4]

This compound Biosynthesis Gene Cluster

The genes responsible for this compound biosynthesis are typically organized in a contiguous cluster within the fungal genome. While the specific gene cluster for this compound has been studied, the broader context of echinocandin B biosynthesis in Aspergillus nidulans and Aspergillus pachycristatus reveals a 13-gene cluster (including ecdA, ecdG-J, htyA-F) responsible for the synthesis of this related lipopeptide.[5][6][7][8] This highlights the clustered nature of secondary metabolite biosynthesis genes in Aspergillus.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Aspergillus, including indole alkaloids like this compound, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. Key global regulators include the LaeA protein and the Velvet complex (VeA, VelB, etc.). These regulators often control the expression of entire biosynthetic gene clusters at the transcriptional level. The TGF-β signaling pathway has also been implicated in moderating the biosynthesis of indole alkaloids.[3]

Caption: Simplified regulatory network of this compound biosynthesis in Aspergillus.

Experimental Protocols

Fungal Culture and Extraction of this compound Compounds

This protocol is a general guideline and may require optimization for specific Aspergillus strains.

-

Culture Preparation:

-

Extraction:

-

After incubation, harvest the fungal mycelium and agar.

-

Homogenize the fungal culture with ethyl acetate (B1210297) (EtOAc) at a ratio of approximately 1:2 (fungal mass:solvent, w/v).

-

Perform the extraction for 48 hours with agitation. Repeat the extraction process three times.[2]

-

Combine the EtOAc extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Caption: General workflow for the extraction of this compound compounds from Aspergillus culture.

Purification of this compound Compounds

-

Liquid-Liquid Partitioning:

-

Subject the crude extract to liquid-liquid partitioning between n-hexane and 90% aqueous methanol (B129727) (MeOH) to remove nonpolar impurities like fatty acids.[2]

-

-

Column Chromatography:

-

The methanolic fraction is then subjected to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate or chloroform (B151607).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-containing fractions using preparative or semi-preparative HPLC.

-

A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier like formic acid.

-

Characterization of this compound Compounds

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9][10]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common choice. An isocratic mobile phase of acetonitrile/water (e.g., 86:14 v/v) can also be used.[11]

-

Detection Wavelength: Approximately 210 nm or 260 nm, where the indole chromophore absorbs.[11][12]

-

Quantification: Generate a calibration curve using a purified this compound standard of known concentrations.

-

Solvent: Deuterated chloroform (CDCl₃) is commonly used.

-

¹H NMR (representative data for a generic this compound-type structure): Signals for aromatic protons of the indole ring are typically observed between δ 7.0 and 8.5 ppm. Protons of the diketopiperazine ring and the prenyl groups will have characteristic shifts.

-

¹³C NMR (representative data for a generic this compound-type structure): Carbonyl carbons of the diketopiperazine ring appear around δ 160-170 ppm. Aromatic carbons of the indole ring are observed between δ 110 and 140 ppm. Carbons of the prenyl groups will have distinct signals.

-

2D NMR: COSY, HSQC, and HMBC experiments are crucial for complete structural elucidation and assignment of all proton and carbon signals.[2]

Table 2: Representative ¹H and ¹³C NMR Data for an Indole Alkaloid Moiety in CDCl₃

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 15 | 7.66 (d, J = 8.0 Hz) | 121.7 |

| 16 | 7.22 (dd, J = 8.0, 7.5 Hz) | 119.9 |

| 17 | 7.26 (dd, J = 8.0, 7.5 Hz) | 121.7 |

| 18 | 7.39 (d, J = 8.0 Hz) | 126.2 |

| 19 | - | 135.8 |

| 20-NH | 9.07 | - |

| 21 | 7.52 | - |

| 22 | - | 111.2 |

| 23 | - | 126.2 |

| Note: Data adapted from a representative indole alkaloid.[3] Actual shifts will vary depending on the specific this compound analogue. |

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecules [M+H]⁺.

-

Analysis: HR-MS provides the accurate mass of the molecule, which is used to determine its elemental composition.

-

Tandem MS (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide valuable structural information for identifying the different components of the molecule.[2]

Biological Activity Assays

-

Cell Culture: Culture HT-29 human colon cancer cells in Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) in a humidified atmosphere with 5% CO₂ at 37°C.[4]

-

Cell Seeding: Seed the HT-29 cells into a 96-well plate at a density of 1.0 x 10⁴ cells/well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with various concentrations of the purified this compound compounds (e.g., 12.5, 25, 50, 100, 200 µM) or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[13]

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[4][13]

-

Formazan (B1609692) Solubilization: Dissolve the formazan crystals with 150 µL of DMSO.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium/Ham's F12 (DMEM/F12) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.[14]

-

Cell Seeding: Seed the SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well.[14]

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of the this compound compounds (e.g., low micromolar range) for a specified period (e.g., 5 hours).[14]

-

Induction of Neurotoxicity: Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP⁺) to the cell culture at a final concentration of 1 mM and incubate for 24 hours.[14]

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 4.4.1.

-

Apoptosis and Oxidative Stress Markers (Optional): Further investigate the mechanism of neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels).[10][15]

Quantitative Data on Biological Activities

The following table summarizes some of the reported biological activities of this compound and its analogues.

Table 3: Biological Activities of Selected this compound Compounds

| Compound | Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ Value | Reference(s) |

| This compound | Antiproliferative | HT-29 | 1.73 µM (48h) | [2] |

| 8-Hydroxythis compound | Antiproliferative | HT-29 | 8.8 µM (48h) | [2] |

| Didehydrothis compound B | Antiproliferative | HT-29 | 44.84 µM (48h) | [2] |

| Neothis compound A | Antioxidant | DPPH radical scavenging | 18 µM | [2] |

| This compound | Cytotoxic | 22Rv1 (Prostate Cancer) | 63.2 µM | [2] |

| This compound | Cytotoxic | PC-3 (Prostate Cancer) | 41.7 µM | [2] |

| This compound | Cytotoxic | LNCaP (Prostate Cancer) | 25.9 µM | [2] |

| (+)-Cryptoechinuline B | Neuroprotective | Paraquat-induced damage in Neuro-2a cells | - | [1] |

| (-)-Cryptoechinuline B | Neuroprotective | Paraquat-induced damage in Neuro-2a cells | - | [1] |

| Neothis compound B | Neuroprotective | Rotenone-induced damage in Neuro-2a cells | - | [1] |

| Neothis compound C | Neuroprotective | Paraquat-induced damage in Neuro-2a cells | - | [1] |

Conclusion and Future Perspectives

The this compound family of compounds from Aspergillus species represents a rich source of biologically active molecules with therapeutic potential. This technical guide provides a foundational framework for researchers interested in exploring these natural products. Future research should focus on the discovery of novel this compound analogues from diverse fungal sources, elucidation of the complete regulatory networks governing their biosynthesis, and comprehensive structure-activity relationship studies to optimize their therapeutic properties. The detailed protocols provided herein are intended to facilitate standardized and reproducible research in this exciting area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontlinegenomics.com [frontlinegenomics.com]

- 6. GenomeSpace Recipe: Create and visualize a module network of regulatory genes [recipes.genomespace.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dspace.ceu.es [dspace.ceu.es]

- 10. researchgate.net [researchgate.net]

- 11. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. KEGG PATHWAY: Indole alkaloid biosynthesis - Aspergillus fumigatus [kegg.jp]

The Biosynthesis of Echinulin: A Fungal Masterpiece of Chemical Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinulin, a complex indole (B1671886) alkaloid, is a prominent member of the diketopiperazine class of fungal secondary metabolites. First isolated from Aspergillus echinulatus, it and its numerous derivatives are produced by a variety of fungi, most notably within the genera Aspergillus and Eurotium. The intricate biosynthetic pathway of this compound involves a fascinating interplay of non-ribosomal peptide synthesis and a cascade of prenylation events, leading to a diverse array of structurally related compounds. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, genetic determinants, and known intermediates. It is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, offering insights into the molecular machinery underlying the production of these bioactive fungal metabolites.

Introduction

Fungi are prolific producers of a vast and diverse arsenal (B13267) of secondary metabolites, many of which possess significant biological activities. Among these, the indole alkaloids represent a particularly rich source of chemical novelty and pharmacological potential. This compound and its congeners are characterized by a central diketopiperazine core derived from the amino acids L-tryptophan and L-alanine. The structural diversity within this family of natural products arises primarily from the subsequent decoration of the indole ring with isoprenoid units, a process catalyzed by a specialized class of enzymes known as prenyltransferases. Understanding the biosynthesis of this compound not only provides fundamental knowledge of fungal metabolic pathways but also opens avenues for the bioengineering of novel compounds with potentially enhanced therapeutic properties.

The Core Biosynthetic Pathway

The biosynthesis of this compound commences with the formation of the diketopiperazine scaffold, followed by a series of prenylation reactions that adorn the indole nucleus of the tryptophan residue. The key steps are outlined below.

Formation of the Diketopiperazine Core: cyclo-L-alanyl-L-tryptophan (cAT)

The initial step in this compound biosynthesis is the condensation of two amino acid precursors, L-alanine and L-tryptophan. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, modular enzymes that assemble peptides in an assembly-line fashion, independent of the ribosome. The resulting cyclic dipeptide, cyclo-L-alanyl-L-tryptophan (cAT), serves as the foundational scaffold for all subsequent modifications.

The Prenylation Cascade: A Symphony of Isoprenoid Additions

The remarkable structural diversity of the this compound family is a direct consequence of a series of prenylation reactions. These reactions involve the transfer of a five-carbon isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), to the cAT core. In the well-studied pathway in Aspergillus ruber, this process is orchestrated by at least two distinct prenyltransferases.[1]

-

Step 1: Reverse Prenylation at C-2 of the Indole Ring. The first prenylation event is catalyzed by the enzyme EchPT1 . This enzyme attaches a dimethylallyl group to the C-2 position of the indole ring of cAT, forming prethis compound . A key feature of this reaction is the "reverse" orientation of the prenyl group.

-

Step 2: Sequential Normal Prenylations. Following the initial reverse prenylation, a second prenyltransferase, EchPT2 , takes over. This enzyme is responsible for the sequential addition of up to three more dimethylallyl moieties to the indole ring. These "normal" prenylations occur at positions C-4, C-5, and C-7, leading to the formation of di-, tri-, and tetra-prenylated derivatives, including this compound itself.[1] The promiscuity of EchPT2 is a major contributor to the vast number of this compound-related compounds found in nature.

The overall biosynthetic pathway can be visualized as a branching network, where the sequential action of these prenyltransferases generates a multitude of structurally distinct molecules.

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes for secondary metabolite biosynthesis are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The BGC for this compound has been identified in several Aspergillus species. These clusters contain the genes for the NRPS responsible for cAT formation, the prenyltransferases (EchPT1 and EchPT2), and likely other tailoring enzymes and regulatory proteins. The presence of this gene cluster is a key determinant of a fungus's ability to produce this compound and its derivatives.

Key Enzymes and Intermediates

A summary of the key players in the this compound biosynthetic pathway is provided in the table below.

| Enzyme | Function | Substrate(s) | Product(s) |

| Non-Ribosomal Peptide Synthetase (NRPS) | Formation of the diketopiperazine core | L-Alanine, L-Tryptophan | cyclo-L-alanyl-L-tryptophan (cAT) |

| EchPT1 (Prenyltransferase) | Reverse prenylation at C-2 of the indole ring | cAT, DMAPP | Prethis compound |

| EchPT2 (Prenyltransferase) | Sequential normal prenylation at C-4, C-5, and C-7 | Prethis compound and its derivatives, DMAPP | Di-, tri-, and tetra-prenylated this compound congeners |

Key Intermediates:

-

cyclo-L-alanyl-L-tryptophan (cAT): The initial diketopiperazine scaffold.

-

Prethis compound: The mono-prenylated intermediate.

-

Neoechinulins: A class of this compound derivatives with varying degrees of prenylation and oxidation states.

Experimental Protocols

Detailed experimental procedures are crucial for the study of biosynthetic pathways. Below are generalized protocols for key experiments in this compound research.

Fungal Culture and Metabolite Extraction

-

Culture: Inoculate the desired fungal strain (e.g., Aspergillus ruber) onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324)/Broth or Yeast Extract Sucrose medium). Incubate under appropriate conditions (temperature, light) for a sufficient period to allow for growth and secondary metabolite production.

-

Extraction:

-

Solid Media: Macerate the fungal mycelium and agar with an organic solvent such as ethyl acetate (B1210297) or methanol.

-

Liquid Media: Separate the mycelium from the culture broth by filtration. Extract the mycelium and the broth separately with a suitable organic solvent.

-

-

Concentration: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.

Isolation and Characterization of this compound and its Derivatives

-

Chromatography: Subject the crude extract to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.

-

-

Structure Elucidation: Determine the chemical structures of the isolated compounds using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

-

In Vitro Enzyme Assays

-

Enzyme Preparation:

-

Heterologously express the gene encoding the desired enzyme (e.g., EchPT1 or EchPT2) in a suitable host (e.g., E. coli or Saccharomyces cerevisiae).

-

Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the purified enzyme, the substrate(s) (e.g., cAT and DMAPP for EchPT1), and a suitable buffer.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

-

Product Analysis:

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the products by HPLC or LC-MS to identify and quantify the enzymatic product.

-

Visualizing the Pathway and Experimental Logic

Diagrams are essential for understanding complex biological pathways and experimental workflows.

Caption: The core biosynthetic pathway of this compound.

Caption: A generalized experimental workflow for studying this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the metabolic ingenuity of fungi. The pathway's modular nature, combining non-ribosomal peptide synthesis with a versatile prenylation cascade, provides a powerful platform for generating chemical diversity. A thorough understanding of this pathway, from the genetic to the biochemical level, is essential for harnessing its full potential. Future research in this area will likely focus on:

-

Elucidating the regulatory networks that control the expression of the this compound BGC.

-

Characterizing the substrate specificity and catalytic mechanisms of the prenyltransferases in greater detail.

-

Utilizing synthetic biology approaches to re-engineer the pathway for the production of novel, bioactive this compound analogs.

Such endeavors will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Echinulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinulin (C29H39N3O2) is a complex indole (B1671886) alkaloid produced by various species of the Aspergillus and Eurotium genera of fungi.[1] Structurally, it is characterized by a diketopiperazine moiety derived from L-alanine and L-tryptophan, which is extensively prenylated at the indole nucleus. The stereochemistry of this compound is defined by two chiral centers within the diketopiperazine ring, specifically at the C-3 and C-6 positions. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of this compound. It includes detailed spectroscopic data, experimental methodologies for structural elucidation, and an examination of its known interaction with the NF-κB signaling pathway.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione.[1] The core of the molecule is a piperazine-2,5-dione, a cyclic dipeptide, which is substituted at positions 3 and 6. The key structural features are:

-

Diketopiperazine Ring: A central six-membered ring containing two amide linkages.

-

Chiral Centers: Two stereocenters are located at the α-carbons of the amino acid residues, C-3 (from alanine) and C-6 (from tryptophan). The absolute configuration has been determined to be (3S, 6S).

-

Indole Moiety: A tryptophan-derived indole ring is attached to the C-6 position of the diketopiperazine ring via a methylene (B1212753) bridge.

-

Isoprenoid Groups: The indole nucleus is decorated with three isoprenoid groups: two 3-methylbut-2-enyl (prenyl) groups at positions C-5 and C-7, and one 2-methylbut-3-en-2-yl (reverse prenyl) group at position C-2.

Molecular Formula: C29H39N3O2[1] Molecular Weight: 461.6 g/mol [1]

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.85 | q | 6.8 |

| H-4 | 7.30 | d | 8.0 |

| H-6 | 7.05 | d | 8.0 |

| H-8 | 7.08 | s | |

| H-10a | 3.25 | dd | 14.5, 4.0 |

| H-10b | 2.90 | dd | 14.5, 8.0 |

| H-11 | 4.10 | m | |

| NH-1 | 8.05 | s | |

| NH-9 | 5.80 | br s | |

| NH-12 | 5.95 | br s | |

| H-14 | 5.30 | t | 7.0 |

| H-15 | 3.40 | d | 7.0 |

| H-17 | 1.75 | s | |

| H-18 | 1.80 | s | |

| H-20 | 5.30 | t | 7.0 |

| H-21 | 3.40 | d | 7.0 |

| H-23 | 1.75 | s | |

| H-24 | 1.80 | s | |

| H-26 | 6.10 | dd | 17.5, 10.5 |

| H-27a | 5.10 | d | 10.5 |

| H-27b | 5.05 | d | 17.5 |

| H-28 | 1.45 | s | |

| H-29 | 1.45 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [2]

| Position | Chemical Shift (δ, ppm) |

| C-2 | 140.5 |

| C-3 | 54.5 |

| C-3a | 108.0 |

| C-4 | 118.5 |

| C-5 | 126.5 |

| C-6 | 111.0 |

| C-7 | 121.5 |

| C-7a | 136.0 |

| C-8 | 122.0 |

| C-10 | 28.0 |

| C-11 | 56.0 |

| C-13 | 167.0 |

| C-14 | 123.0 |

| C-15 | 28.5 |

| C-16 | 132.0 |

| C-17 | 18.0 |

| C-18 | 26.0 |

| C-19 | 170.0 |

| C-20 | 123.0 |

| C-21 | 28.5 |

| C-22 | 132.0 |

| C-23 | 18.0 |

| C-24 | 26.0 |

| C-25 | 42.0 |

| C-26 | 145.0 |

| C-27 | 112.0 |

| C-28 | 27.0 |

| C-29 | 27.0 |

Crystallographic Data

As of the latest search, a complete Crystallographic Information File (CIF) for this compound is not publicly available. However, analysis of closely related indole alkaloids containing a diketopiperazine ring provides representative data for bond lengths and angles within this core structure. The following table presents typical values.

Table 3: Representative Bond Lengths and Angles for the Diketopiperazine Core

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 124.5 |

| C2-C3 | 1.52 | N1-C2-C3 | 115.0 |

| C3-N4 | 1.46 | C2-C3-N4 | 111.0 |

| N4-C5 | 1.34 | C3-N4-C5 | 123.0 |

| C5-C6 | 1.52 | N4-C5-C6 | 115.5 |

| C6-N1 | 1.46 | C5-C6-N1 | 110.5 |

| C2=O | 1.24 | O=C2-N1 | 121.0 |

| C5=O | 1.24 | O=C5-N4 | 121.0 |

Note: These values are illustrative and based on related structures. Actual values for this compound may vary.

Experimental Protocols

Isolation and Purification of this compound from Aspergillus sp.

-

Fungal Culture: Aspergillus amstelodami is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) at 25-28 °C for 14-21 days.

-

Extraction: The fungal mycelium and medium are harvested and extracted exhaustively with a solvent mixture such as ethyl acetate/methanol. The organic extracts are combined and concentrated under reduced pressure.[3]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol/water to yield pure this compound.

NMR Spectroscopic Analysis

-

Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.[3]

-

¹³C NMR Spectroscopy: ¹³C NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A spectral width of 200-220 ppm and a larger number of scans (1024-4096) are typically required due to the lower natural abundance of ¹³C.[3]

-

2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

X-ray Crystallography

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol, ethanol, or acetone). Vapor diffusion techniques, with a precipitant, can also be employed.[4]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.[6]

Signaling Pathway Involvement: NF-κB Activation

This compound has been reported to contribute to the activation of T cell subsets, leading to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The precise molecular target of this compound within this pathway is still under investigation, but the general mechanism of activation is understood to proceed as follows:

Caption: this compound-induced NF-κB Signaling Pathway.

The activation cascade begins with the stimulation of a cell surface receptor, leading to the recruitment and activation of the IκB kinase (IKK) complex. The IKK complex, composed of IKKα, IKKβ, and NEMO, then phosphorylates the inhibitory protein IκBα at serine residues (Ser32 and Ser36).[7] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50-p65 heterodimer, allowing its translocation into the nucleus. In the nucleus, the active NF-κB dimer binds to specific κB sites in the promoter regions of target genes, thereby initiating the transcription of genes involved in inflammation and cell survival.[8]

Conclusion

This compound is a structurally complex and stereochemically defined natural product with significant biological activity. Its characterization has been made possible through a combination of spectroscopic and crystallographic techniques. The detailed understanding of its structure and its interaction with cellular signaling pathways, such as the NF-κB pathway, is crucial for its potential development as a therapeutic agent. This guide provides a foundational repository of technical information to aid researchers and scientists in their exploration of this compound and its derivatives. Further investigation is warranted to fully elucidate the specific molecular interactions of this compound and to explore its full therapeutic potential.

References

- 1. This compound | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. preprints.org [preprints.org]

- 4. unifr.ch [unifr.ch]

- 5. Ligand-induced internalization of TNF receptor 2 mediated by a di-leucin motif is dispensable for activation of the NFκB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Crystallographic Information File - Wikipedia [en.wikipedia.org]

Echinulin: A Technical Guide to its Physical and Chemical Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Echinulin is a complex indole (B1671886) alkaloid and a secondary metabolite produced by various species of the Aspergillus and Eurotium genera.[1] Structurally, it is a cyclic dipeptide featuring a triprenylated indole moiety.[2] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including immunomodulatory effects, cytotoxicity against cancer cell lines, and potential neuroprotective properties.[2][3][4] This document provides an in-depth overview of the physical, chemical, and biological properties of this compound, along with representative experimental protocols and pathway visualizations to serve as a comprehensive resource for research and development.

Physicochemical Properties

This compound is a solid substance with solubility in various organic solvents.[5][6] Its core structure is a diketopiperazine derived from the amino acids L-alanine and a heavily prenylated L-tryptophan.[3][7] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₃₉N₃O₂ | [1][8][9] |

| Molecular Weight | 461.64 g/mol | [2][6] |

| Monoisotopic Mass | 461.3042275 Da | [1][8] |

| CAS Number | 1859-87-6 | [6][8] |

| Appearance | Solid | [9] |

| Purity | >95% (Commercially available) | [6] |

| Solubility | Soluble in Methanol (B129727), Ethanol, DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone. | [5][6][9] |

| Storage Temperature | -20°C for long-term storage. | [6][9] |

| IUPAC Name | (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | [1] |

| SMILES | C[C@H]1C(=O)N--INVALID-LINK--CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |[1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source |

|---|---|---|

| HRESIMS | m/z [M+H]⁺ 462.3056 | [10] |

| LC-MS/MS | Precursor: 462.313. Key Fragments: 406.251587 (100%), 338.189728 (97.47%), 462.313080 (92.08%), 198.129288 (54.78%), 334.255066 (50.08%). | [1] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| ¹H NMR | Spectra available in public databases. |[11][12] |

Note: Detailed peak assignments for ¹H and ¹³C NMR can be found in specialized chemical databases and literature reports.[11][12]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of interest for drug discovery. Its immunomodulatory effects are notably linked to the activation of the NF-κB signaling pathway.[2]

-

Immunomodulatory Activity : this compound contributes to the activation of T cell subsets, which in turn leads to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[2] This suggests its potential as an immunotherapeutic agent.[2]

-

Antiproliferative Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed high activity against HT-29 human colorectal cancer cells with an IC₅₀ value of 1.73 µM after 48 hours.[4] It has also been reported to be moderately cytotoxic against human prostate cancer cells (22Rv1, PC-3, and LNCaP).[3][4]

-

Neuroprotective Activity : Some studies on this compound-related compounds suggest potential neuroprotective effects, although this area requires more extensive research for this compound itself.[3][13]

-

Toxicity : At higher doses, this compound can be toxic. Administration to rabbits at 10 mg/kg resulted in significant liver and lung damage.[5][9]

Below is a diagram illustrating the proposed mechanism for this compound's immunomodulatory effect via NF-κB activation.

Caption: this compound activates T-cells, initiating a cascade that leads to NF-κB translocation and gene transcription.

Experimental Protocols

The following sections outline generalized methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on common laboratory practices cited in the literature.

Isolation and Purification of this compound

This protocol describes a typical workflow for isolating this compound from a fungal culture, such as Aspergillus sp.

-

Fungal Cultivation : Culture the producing fungal strain (e.g., Aspergillus niveoglaucus or Aspergillus sp.) in a suitable liquid or solid-state fermentation medium for several weeks to allow for the production of secondary metabolites.[3][4]

-

Extraction : Lyophilize and grind the fungal mycelium. Perform exhaustive extraction of the biomass using an organic solvent like ethyl acetate (EtOAc) or methanol (MeOH). Concentrate the resulting crude extract under reduced pressure.[4]

-

Fractionation (Optional) : For complex extracts, perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on polarity.

-

Column Chromatography : Subject the crude extract or active fraction to column chromatography over silica (B1680970) gel. Elute with a gradient solvent system (e.g., hexane-EtOAc or CH₂Cl₂-MeOH) to separate the components.[3]

-

Purification by HPLC : Collect fractions containing this compound (identified by thin-layer chromatography) and subject them to further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[4] Use a gradient of acetonitrile (B52724) in water (often with 0.1% formic acid) as the mobile phase.[4]

-

Purity Confirmation : Assess the purity of the isolated compound using analytical HPLC-UV/PDA. A pure sample should yield a single, sharp peak.

Caption: A typical workflow for the isolation and purification of this compound from a fungal source.

Structural Elucidation

-

Mass Spectrometry : Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the isolated compound.[3][10] Use tandem MS (MS/MS) to obtain fragmentation patterns that can help confirm the structure by comparing it with database entries.[10]

-

NMR Spectroscopy : Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[4]

-

¹H NMR : Identifies the number and type of protons.

-

¹³C NMR : Identifies the number and type of carbon atoms.

-

COSY : Shows proton-proton couplings (connectivity).

-

HSQC : Correlates protons with their directly attached carbons.

-

HMBC : Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure.

-

-

Data Comparison : Compare the obtained spectroscopic data with published values for this compound to confirm its identity.[4]

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound against a cancer cell line (e.g., HT-29).

-

Cell Culture : Culture HT-29 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug (e.g., 5-Fluorouracil) as a positive control.[4]

-

Incubation : Incubate the plate for a specified period (e.g., 24 or 48 hours).[4]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation : Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Biosynthesis

The biosynthesis of this compound in fungi like Aspergillus amstelodami is a multi-step process. The core diketopiperazine structure is formed from the dipeptide cyclo-L-alanyl-L-tryptophyl.[7][14] This precursor then undergoes a series of prenylation reactions, where isoprenoid side chains derived from mevalonic acid are attached to the indole ring of the tryptophan moiety.[7][15] This includes a unique "reverse" prenylation at the C-2 position of the indole ring.[6]

Caption: Simplified biosynthetic pathway of this compound from amino acid and isoprenoid precursors.

References

- 1. This compound | C29H39N3O2 | CID 115252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CAS:1859-87-6 | Manufacturer ChemFaces [chemfaces.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echinuline - Mycotoxin Database [mycocentral.eu]

- 9. caymanchem.com [caymanchem.com]

- 10. In Vitro Antiproliferative Activity of this compound Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biologically Active this compound-Related Indolediketopiperazines from the Marine Sediment-Derived Fungus Aspergillus niveoglaucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The biosynthesis of this compound: origins of the diastereotopic methyls in the 1,1-dimethylallyl group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Biological Activities of Echinulin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the known biological activities of echinulin and its diverse analogs, a class of prenylated indole (B1671886) diketopiperazine alkaloids primarily isolated from fungi of the Aspergillus and Eurotium genera. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug discovery efforts.

Anticancer and Cytotoxic Activities

This compound and its derivatives have demonstrated significant potential as anticancer agents by exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.[3][4]

Quantitative Cytotoxicity Data

The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A summary of reported IC50 values for this compound and its analogs against various human cancer cell lines is presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| This compound | HT-29 | Colorectal Cancer | 1.51 | 24 | [1][5] |

| HT-29 | Colorectal Cancer | 1.73 | 48 | [1][5] | |

| 22Rv1 | Prostate Carcinoma | 63.20 | - | [1][5][6] | |

| PC-3 | Prostate Carcinoma | 41.70 | - | [1][5][6] | |

| LNCaP | Prostate Carcinoma | 25.90 | - | [1][5][6] | |

| 8-Hydroxythis compound | HT-29 | Colorectal Cancer | 8.80 | 48 | [1][5] |

| Tardioxopiperazine B | HT-29 | Colorectal Cancer | 13.70 | 48 | [5] |

| Didehydrothis compound B | HT-29 | Colorectal Cancer | 44.84 | 48 | [5] |

| Neothis compound (B12335001) | 22Rv1 | Prostate Carcinoma | 49.9 | - | [6] |

| PC-3 | Prostate Carcinoma | 63.8 | - | [6] | |

| LNCaP | Prostate Carcinoma | 38.9 | - | [6] | |

| Neothis compound B | Neuro-2a | Neuroblastoma | 50.9 | - | [6] |

| Neothis compound C | Neuro-2a | Neuroblastoma | 40.6 | - | [6] |

Note: The EtOAc extract from which some compounds were isolated showed an IC50 of 3.2 ± 0.4 µg/mL on HT-29 cells and no toxicity at 30 µg/mL against MDA-MB-231 (triple-negative breast cancer) and HEK293 (non-cancerous) cells, suggesting potential selectivity.[5]

Mechanism of Action: Apoptosis Induction

Studies on neothis compound A suggest that its anticancer effects are mediated by the induction of the apoptotic pathway.[3][4] This involves the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of the Bcl-2 family of proteins. Specifically, neoechinulins can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, culminating in the activation of caspase-3, a key executioner of apoptosis.[3][4] this compound has been shown to induce DNA fragmentation in HT-29 cells, further confirming its pro-apoptotic activity.[5]

Anti-inflammatory Activity

Neothis compound A has demonstrated potent anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][7] This activity is primarily attributed to the inhibition of the NF-κB and p38 MAPK signaling pathways.[4][7]

Mechanism of Action: Inhibition of Inflammatory Pathways

In response to inflammatory stimuli like LPS, macrophages activate signaling cascades that lead to the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-1β.[4][7] Neothis compound A has been shown to dose-dependently inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[4][7]

This suppression is achieved by preventing the activation of the transcription factor NF-κB. Neothis compound A blocks the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This keeps NF-κB inactive, preventing it from translocating to the nucleus and initiating the transcription of pro-inflammatory genes. Additionally, neothis compound A reduces the phosphorylation of p38 MAPK, another critical kinase in the inflammatory response.[7]

Antioxidant Activity

Several this compound-related compounds exhibit significant antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS).[6][8] This property is often evaluated using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The antioxidant capacity is often expressed as the EC50 value, the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound | Assay | EC50 (µM) | Reference |

| This compound | DPPH | 18 | [1][5] |

| (+)-Cryptoechinuline B | DPPH | >100 | [6] |

| (-)-Cryptoechinuline B | DPPH | >100 | [6] |

| Neothis compound B | DPPH | >100 | [6] |

| Neothis compound C | DPPH | >100 | [6] |

| Neothis compound E | DPPH | >100 | [6] |

| Neothis compound | DPPH | 29.8 | [6] |

| Ascorbic Acid (Control) | DPPH | 25 | [1][5] |

Note: While many analogs showed weak activity in the cell-free DPPH assay, some demonstrated significant ROS suppression in cell-based models, indicating that their antioxidant effects may involve complex cellular mechanisms beyond direct radical scavenging.[6][9]

Neuroprotective Effects

This compound analogs, particularly neothis compound A and cryptoechinuline B, have shown promise in protecting neuronal cells from damage induced by various neurotoxins used to model Parkinson's disease in vitro.[6][10]

Activity in Neurotoxin-Induced Cell Models

The neuroprotective potential of these compounds has been assessed by their ability to increase the viability of Neuro-2a cells exposed to toxins like rotenone, paraquat, and 6-hydroxydopamine (6-OHDA), which induce neuronal cell death through different mechanisms of ROS production.[6][9]

| Compound (at 10 µM) | Rotenone Model | Paraquat Model | 6-OHDA Model | Reference |

| (+)-Cryptoechinuline B | Active | Active | Active | [6][10] |

| (-)-Cryptoechinuline B | Inactive | Active | Inactive | [6][10] |

| Neothis compound B | Active | Inactive | Inactive | [6][10] |

| Neothis compound C | Inactive | Active | Inactive | [6][10] |

| Neothis compound E | Active | Active | Inactive | [6] |

| Neothis compound | Inactive | Inactive | Active | [6][10] |

The diverse activity profiles suggest that these compounds may act through multiple neuroprotective pathways, some related to antioxidant effects and others potentially involving stereochemistry-dependent interactions with specific cellular targets.[6]

Antiviral Activity

Neothis compound B and its synthetic derivatives have emerged as potential antiviral agents, with demonstrated activity against Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[11][12]

Mechanism of Action: LXR Inactivation

The antiviral mechanism of neothis compound B is unique as it targets host-cell factors rather than viral proteins.[11] It acts as an antagonist to Liver X Receptors (LXRs), which are host nuclear receptors that regulate lipid metabolism.[11][12] Many viruses, including HCV and coronaviruses, hijack the host cell's lipid synthesis machinery to create double-membrane vesicles (DMVs), which serve as protected sites for viral RNA replication.[11] By inactivating LXRs, neothis compound B disrupts the formation of these essential DMVs, thereby blocking viral replication without exhibiting direct cytotoxicity.[2][11] Structure-activity relationship studies indicate that the exomethylene moiety on the diketopiperazine ring is crucial for this antiviral activity.[11][12]

Experimental Protocols